molecular formula C14H15ClN2 B1316786 N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine CAS No. 85984-29-8

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine

Cat. No.: B1316786
CAS No.: 85984-29-8
M. Wt: 246.73 g/mol
InChI Key: CNQIHDQDYJIBBK-UHFFFAOYSA-N
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Description

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine: is an organic compound with the chemical formula C14H15ClN2. It is a derivative of benzene and is characterized by the presence of benzyl, chloro, and methyl groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation: The synthesis of N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine typically begins with the benzylation of 2-chloro-1,4-diaminobenzene. This reaction involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methylation: The next step involves the methylation of the benzylated product using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in the development of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N1-Benzyl-2-chloro-N1-methylbenzene-1,2-diamine
  • N1-Benzyl-2-chloro-N1-methylbenzene-1,3-diamine
  • N1-Benzyl-2-chloro-N1-methylbenzene-1,5-diamine

Uniqueness: N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-N-benzyl-2-chloro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQIHDQDYJIBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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